![molecular formula C20H19N3O2S B2668603 2-Phenyl-5-(phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine CAS No. 478067-73-1](/img/structure/B2668603.png)
2-Phenyl-5-(phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine
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Description
2-Phenyl-5-(phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine, also known as PPSPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. PPSPP is a pyrimidine derivative that has been synthesized through a multi-step process, resulting in a highly pure compound with a molecular weight of 418.5 g/mol.
Scientific Research Applications
Antimicrobial Applications
A novel series of pyrazolo[1,5-a]pyrimidine ring systems, incorporating phenylsulfonyl moiety, demonstrated significant antimicrobial activities, surpassing those of reference drugs. This suggests potential uses in combating bacterial and fungal infections (Alsaedi, Farghaly, & Shaaban, 2019).
Antiviral and Antibacterial Agents
cis-5-Phenyl prolinates, containing electrophilic substituents and phenylsulfonyl groups, showed promise as inhibitors of Staphylococcus aureus sortase SrtA. These compounds are potential candidates for antibacterial and antiviral therapies (Kudryavtsev, Bentley, & McCafferty, 2009).
Herbicidal Activity
2-(Phenylsulfonylamino)pyrimidine derivatives, including similar structures to 2-Phenyl-5-(phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine, exhibited definite herbicidal activities, indicating their potential in agricultural applications (Huazheng, 2011).
Nonlinear Optical Properties
Phenyl pyrimidine derivatives demonstrated significant potential in nonlinear optics (NLO) fields, useful in various hi-tech applications, including optoelectronics (Hussain et al., 2020).
Synthesis of Nucleoside Analogues
Efficient desulfurization of 2-thiopyrimidine nucleosides to 4-pyrimidinone analogues, using compounds including phenylsulfonyl groups, suggests their relevance in the synthesis of modified nucleosides, important in biomedical research and drug development (Sochacka & Frątczak, 2004).
properties
IUPAC Name |
5-(benzenesulfonyl)-2-phenyl-4-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-26(25,17-11-5-2-6-12-17)18-15-21-19(16-9-3-1-4-10-16)22-20(18)23-13-7-8-14-23/h1-6,9-12,15H,7-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJHTGIFSKEOLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817700 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Phenyl-5-(phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine |
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